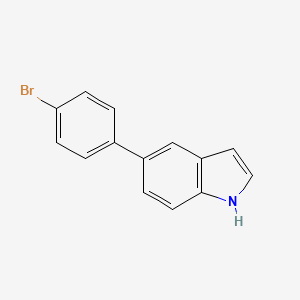

5-(4-bromophenyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrN |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1H-indole |

InChI |

InChI=1S/C14H10BrN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H |

InChI Key |

NHWINVGNJDLXPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 5 4 Bromophenyl 1h Indole and Analogues

Classical and Modern Synthetic Routes to the 5-Substituted Indole (B1671886) Core

The construction of the 5-substituted indole framework can be achieved through a variety of powerful synthetic methodologies. These range from well-established classical name reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Indole Formation (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the regioselective synthesis of 5-arylated indoles. clockss.org These methods offer a direct and efficient means to introduce the 4-bromophenyl group at the C5 position of the indole ring.

The Suzuki-Miyaura coupling is a particularly prominent method. libretexts.org This reaction typically involves the coupling of a 5-haloindole, such as 5-bromoindole (B119039), with an arylboronic acid, in this case, 4-bromophenylboronic acid. researchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org A general scheme for this transformation is the reaction of an organoborane compound with a Pd(II) species, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated on both coupling partners, making it a highly valuable tool in organic synthesis. organic-synthesis.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | 5-Phenyl-1H-indole | High | researchgate.net |

| 5-Indolylboronic acid | Aryl halides | Tetrakis(triphenylphosphine)palladium(0), NaHCO₃ | 5-Arylated indoles | Good | clockss.org |

| Aryl bromides | Hydrazones | Palladium catalyst | N-Arylhydrazones | Excellent | daneshyari.com |

The Heck reaction provides another powerful palladium-catalyzed route to 5-substituted indoles. libretexts.org This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of indole derivatives, an intramolecular Heck reaction can be employed, where a suitably substituted aniline (B41778) derivative undergoes cyclization to form the indole ring. luc.edu This approach has been successfully used to prepare a variety of substituted indoles in good to high yields. thieme-connect.com

Fischer Indole Synthesis Modifications and Optimizations for Bromo-Phenyl Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most important methods for preparing substituted indoles. wikipedia.orgthermofisher.com The classical reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. wikipedia.org

For the synthesis of 5-(4-bromophenyl)-1H-indole, a key starting material would be (4-bromophenyl)hydrazine. nih.gov Modifications to the classical Fischer indole synthesis have been developed to improve yields and expand the substrate scope. One notable modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach supports the proposed intermediacy of hydrazones in the classical Fischer synthesis and broadens the applicability of the method. wikipedia.org

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Key Feature | Reference |

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis acids | Substituted Indole | Classical method | wikipedia.orgthermofisher.com |

| Phenylhydrazine hydrochloride | 2-Bromoacetophenone | Not specified | 2-(2-bromophenyl)-indole | Synthesis of a natural product precursor | rsc.org |

| Arylhydrazine | Alkynes | Brønsted acid (PPA) | Substituted Indole | Metal-free variant | nih.gov |

Larock Indole Synthesis and Related Annulation Reactions

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that provides access to a wide variety of substituted indoles. wikipedia.orgsynarchive.com This reaction involves the coupling of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.org The versatility of the Larock synthesis allows for the preparation of 2,3-disubstituted indoles with high regioselectivity. nih.govub.edu Generally, the bulkier substituent of the alkyne directs the regioselectivity, ending up at the C2 position of the indole. nih.gov

The reaction mechanism proceeds through a series of steps involving oxidative addition of the o-iodoaniline to the palladium(0) catalyst, coordination and migratory insertion of the alkyne, and subsequent intramolecular cyclization to form the indole ring. wikipedia.org This method is highly valued for its ability to tolerate a range of functional groups on both the aniline and alkyne components. nih.gov

Copper-Catalyzed and Metal-Free Approaches to 5-Substituted Indoles

While palladium catalysis dominates the field of indole synthesis, copper-catalyzed and metal-free approaches offer valuable alternatives, often with advantages in terms of cost and sustainability.

Copper-catalyzed reactions have been developed for the synthesis of multisubstituted indoles. organic-chemistry.org One such method involves a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.org This process efficiently constructs the indole ring from readily available aryl iodides and enamines. organic-chemistry.org Copper catalysis has also been successfully employed for the N-arylation of indoles, a reaction that traditionally required harsh conditions. acs.orgbenthamdirect.com Modern copper-catalyzed N-arylation methods can proceed under milder conditions and with lower catalyst loadings. acs.org

Metal-free approaches are gaining increasing attention due to their environmental benefits. A notable example is a Brønsted acid-catalyzed hydrohydrazination of unactivated alkynes with arylhydrazines, which represents a new variant of the Fischer indole synthesis. nih.gov This method utilizes polyphosphoric acid as both the reaction medium and catalyst, avoiding the need for any transition metals. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov This involves the use of sustainable solvents, alternative energy sources, and atom-economical reaction pathways.

Solvent-Free Reaction Conditions and Sustainable Media

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The development of solvent-free reaction conditions or the use of sustainable media like water or ethanol (B145695) is highly desirable.

Microwave-assisted organic synthesis has emerged as a powerful tool for promoting green chemistry. researchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.net For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed, combining a Fischer indolization with a copper(I)-catalyzed N-arylation in the environmentally benign solvent ethanol. nih.gov This rapid and efficient process utilizes a simple and air-stable catalyst system. nih.gov

Furthermore, the choice of solvent in classical reactions can be optimized for sustainability. Studies on the Fischer indole synthesis have shown that the reaction can be performed effectively in greener solvents such as water and ethanol, offering a more environmentally friendly alternative to traditional solvents like tetrahydrofuran. nih.gov

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of indole derivatives. nih.gov This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to microwave conditions, significantly shortening the required reaction time from hours to minutes. nih.govmdpi.com

While specific examples detailing the photochemical synthesis of this compound are not prevalent in the reviewed literature, photochemical methods, in general, offer unique pathways for the formation and functionalization of heterocyclic compounds. These reactions are initiated by the absorption of light, often enabling transformations that are not accessible through thermal methods.

The advantages of microwave-assisted synthesis are summarized in the table below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Yield | Often moderate | Generally higher mdpi.com |

| Purity | May require extensive purification | Often results in cleaner products researchgate.net |

| Energy Efficiency | Lower | Higher |

Catalyst Development for Improved Atom Economy and Selectivity

The development of advanced catalyst systems is crucial for improving the atom economy and selectivity of reactions used to synthesize this compound. jocpr.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming the key carbon-carbon bond between the indole and phenyl rings. researchgate.netwwjmrd.comorganic-chemistry.org

Recent research has focused on developing highly active and versatile palladium catalysts that can operate under mild conditions and with low catalyst loadings. organic-chemistry.orgresearchgate.net For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the Suzuki coupling, even with challenging substrates like aryl chlorides. organic-chemistry.org The development of recyclable catalysts is also a key area of focus, aiming to reduce the environmental impact and cost associated with these transformations. mdpi.com

Key aspects of modern catalyst development include:

High Activity: Achieving high turnover numbers (TON) and turnover frequencies (TOF).

Selectivity: Controlling regioselectivity and stereoselectivity.

Broad Substrate Scope: Applicability to a wide range of starting materials.

Mild Reaction Conditions: Operating at or near room temperature and pressure. organic-chemistry.org

Recyclability: Facilitating catalyst recovery and reuse. mdpi.com

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a central tenet of green chemistry. jocpr.comrsc.org By designing more efficient catalytic processes, chemists can minimize waste and create more sustainable synthetic routes.

Derivatization Strategies and Functional Group Transformations of this compound

The this compound scaffold offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of derivatives.

Electrophilic Aromatic Substitution on the Phenyl and Indole Rings

The indole nucleus is highly reactive towards electrophilic aromatic substitution, with a reaction rate approximately 10¹³ times greater than that of benzene (B151609). pearson.compearson.com Substitution typically occurs preferentially at the C3 position of the indole ring due to the stability of the resulting intermediate. pearson.comnih.gov Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.edumasterorganicchemistry.com The electron-rich nature of the indole ring means these reactions can often be carried out under mild conditions. pearson.compearson.com

The phenyl ring of this compound is less reactive towards electrophilic substitution than the indole ring. The bromine atom is a deactivating group, directing incoming electrophiles to the ortho and para positions.

Nucleophilic Substitution at the Bromine Position (e.g., via C-Br Activation)

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly effective for this purpose. These reactions involve the activation of the carbon-bromine bond and subsequent coupling with various partners, including boronic acids, alkenes, and amines.

A metal-assisted Finkelstein reaction can also be employed for the nucleophilic substitution of bromine with iodine. researchgate.net

N-Functionalization of the Indole Nitrogen (e.g., N-alkylation, N-acylation)

The nitrogen atom of the indole ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. For example, benzylation of a related 5-bromo-1H-indole-2-carboxylate has been reported using 4-chlorobenzyl chloride. d-nb.info N-acylation can be accomplished using acyl chlorides or anhydrides. These modifications can significantly alter the electronic properties and biological activity of the indole core.

Functionalization at C2 and C3 Positions of the Indole Ring

While electrophilic substitution preferentially occurs at C3, functionalization at the C2 position can also be achieved. nih.gov Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents at various positions on the indole ring, including C2. rsc.org For instance, palladium-catalyzed C-H arylation can be directed to the C2 position. nih.gov

The C3 position, being the most nucleophilic, is readily functionalized through reactions like the Vilsmeier-Haack reaction, which introduces a formyl group. d-nb.info This aldehyde can then serve as a precursor for further transformations. nih.gov

The table below summarizes some of the key functionalization strategies for the this compound scaffold:

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Indole N-H | N-Alkylation | Alkyl halide, base | N-Alkyl |

| Indole N-H | N-Acylation | Acyl chloride/anhydride, base | N-Acyl |

| Indole C3 | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | C3-Substituted |

| Indole C2 | C-H Functionalization | Pd catalyst, aryl halide | C2-Aryl |

| Phenyl C-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Phenyl C-Br | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |

| Phenyl C-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

Structure Activity Relationship Sar and Molecular Design Principles for 5 4 Bromophenyl 1h Indole Derivatives

Systematic Exploration of Substituent Effects on Molecular Recognition and Biological Interaction

The structure-activity relationship (SAR) for 5-(4-bromophenyl)-1H-indole derivatives is systematically explored by modifying substituents on both the indole (B1671886) core and the appended bromophenyl ring. The indole nucleus itself is an electron-rich, planar structure that facilitates interactions with biological targets. mdpi.com Modifications aim to enhance properties like binding affinity, selectivity, and metabolic stability by altering the molecule's steric, electronic, and lipophilic characteristics.

The 4-bromophenyl moiety is another critical component for modulation. The bromine atom at the para-position is a key feature, influencing both the electronic properties of the phenyl ring and providing a potential halogen bonding interaction site. Varying the substituents on this ring can fine-tune the molecule's activity. For example, introducing electron-donating or electron-withdrawing groups can alter the electrostatic potential and impact π-π stacking interactions with aromatic residues in a target protein. Studies on related indole-based Schiff bases have shown that substitutions on the phenyl ring, such as with a bromo group, can lead to high inhibitory activity against certain enzymes. mdpi.com

| Position of Substitution | Substituent Type | Hypothesized Effect on Interaction | Potential Outcome |

|---|---|---|---|

| Indole N-1 | Small Alkyl (e.g., -CH₃) | Increases lipophilicity; may provide steric hindrance or favorable van der Waals contacts. | Altered binding affinity and selectivity. |

| Indole N-1 | Bulky Group (e.g., -Benzyl) | Introduces potential for additional π-π stacking; may orient the core differently in the binding site. | Enhanced binding through new interactions. |

| Indole C-2/C-3 | Carboxamide or other H-bond donors/acceptors | Introduces hydrogen bonding capabilities. | Increased binding affinity and specificity. |

| Phenyl Ring (ortho/meta to Bromo) | Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Modulates the electron density of the phenyl ring, affecting π-stacking and halogen bond strength. | Fine-tuning of electronic complementarity with the target. |

| Phenyl Ring (ortho/meta to Bromo) | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density of the phenyl ring. | Altered binding electronics and potential for new H-bonds. |

Rational Design of Analogues based on Hypothesized Binding Modes and Target Interactions

The rational design of analogues of this compound is heavily reliant on understanding its binding mode with specific biological targets. Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in hypothesizing these interactions and guiding the synthesis of new, more potent, and selective compounds. mdpi.com

By modeling the this compound scaffold within the active site of a target protein, researchers can identify key interactions. These often include:

Hydrophobic Interactions: The bicyclic indole and the bromophenyl ring can fit into hydrophobic pockets within the target protein.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor. Introducing other functional groups can create additional hydrogen bond donor or acceptor sites.

π-π Stacking: The aromatic nature of both the indole and phenyl rings allows for favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Based on these hypothesized interactions, analogues are designed. For instance, if a binding pocket has additional unfilled hydrophobic space, analogues with larger lipophilic groups on the indole or phenyl ring might be synthesized. If a key hydrogen bond is identified, analogues are designed to optimize the geometry and strength of this interaction. One study on a related 5-(4-methoxyphenyl)-1H-indole derivative identified a specific binding mode where the methoxyphenyl group was positioned deep within a cavity, guiding further design. mdpi.com Similarly, the design of a complex derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, which showed high selectivity toward leukemia cells, was likely guided by such rational design principles to achieve target specificity. acs.org

Conformational Analysis and its Implications for Ligand-Target Complementarity

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to bind to a biological target. The molecule is a biaryl system, characterized by a rotational bond between the indole C5 and the phenyl C1. The torsional or dihedral angle of this bond dictates the relative orientation of the two aromatic rings.

Due to steric hindrance between the hydrogen atoms on the adjacent rings, biaryl systems like 5-phenyl-indole are typically non-planar in their lowest energy state. nih.gov The energy barrier for rotation around this bond is generally low, allowing the molecule to adopt a range of conformations. nih.govcedia.edu.ec However, there is a preferred dihedral angle that represents the most stable conformation. This non-planar, twisted conformation is crucial for achieving optimal shape complementarity with the often-complex topology of a protein's binding site.

| Parameter | Typical Value/Description | Implication for Ligand-Target Complementarity |

|---|---|---|

| Preferred Dihedral Angle | Non-planar (e.g., ~30-50 degrees) | Defines the ground-state 3D shape of the molecule for initial recognition by the target. |

| Rotational Energy Barrier | Relatively low for 6:5 ring systems nih.gov | Allows for conformational flexibility, enabling the ligand to adapt its shape to the binding site (induced fit). |

| Planar Conformation | Higher energy state due to steric clash | Binding in a planar or near-planar conformation would require energy, potentially reducing binding affinity. |

Positional Isomerism and Stereochemical Considerations in this compound Analogue Design

Positional Isomerism

Positional isomerism offers a powerful strategy to modulate the properties of this compound. This involves altering the connection points of the substituents. There are two primary types of positional isomers to consider:

Isomers of the Phenyl-Indole Linkage: Moving the (4-bromophenyl) group to other positions on the indole ring (e.g., C4, C6, or C7) creates isomers with distinct shapes and electronic properties. The position of this bulky substituent dictates the vectoral projection of its pharmacophoric features into three-dimensional space. Research on other aromatic systems has shown that such positional isomerism can have a dramatic impact on biological activity and target binding. nih.govnih.gov For example, a 6-(4-bromophenyl)-1H-indole isomer would present a different angle and distance between the indole N-H and the bromine atom compared to the 5-substituted parent compound, which would be critical for interacting with a specific target.

Isomers of the Bromo Substituent: Relocating the bromine atom on the phenyl ring to the ortho (2-bromo) or meta (3-bromo) position would also generate distinct isomers. This change would alter the molecule's dipole moment and the location of the potential halogen bond-donating group, directly affecting interactions with the target.

Stereochemical Considerations

While the parent this compound is achiral, the introduction of substituents during analogue design can create one or more chiral centers, leading to stereoisomers (enantiomers and diastereomers). It is a fundamental principle in medicinal chemistry that different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov

For example, the reported synthesis of (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole yielded a racemic mixture. acs.org In such cases, it is crucial to separate the enantiomers and evaluate their biological activity independently. One enantiomer may be responsible for the desired activity, while the other could be inactive or contribute to off-target effects. ijpsr.comresearchgate.net Therefore, controlling stereochemistry is a critical aspect of designing advanced this compound analogues.

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the this compound Core

Scaffold Hopping

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining the essential pharmacophoric groups. rsc.org The goal is to discover novel chemotypes with improved properties, such as enhanced activity, better selectivity, or more favorable pharmacokinetics, while maintaining the original biological activity. nih.govchimia.ch

For the this compound core, the indole scaffold could be replaced by other bicyclic or monocyclic heterocycles that can spatially orient the 4-bromophenyl group in a similar manner. Successful examples in the literature include hopping from an indole to an indazole or benzimidazole (B57391) scaffold to generate new inhibitors. nih.govrsc.org This approach preserves the key interaction features while exploring new intellectual property space and potentially overcoming issues like metabolic instability associated with the original scaffold. rsc.org

Bioisosteric Replacement

Bioisosteric replacement is a more subtle strategy that involves substituting an atom or a group of atoms with another that has similar steric, electronic, or physicochemical properties. nih.gov This is often done to fine-tune a molecule's activity, improve its metabolic stability, or enhance its selectivity. For the this compound scaffold, several bioisosteric replacements can be considered:

Replacement of the Phenyl Ring: The entire phenyl ring could be replaced with other aromatic systems like thiophene, pyridine, or pyrazole. This can alter the molecule's geometry, polarity, and potential for hydrogen bonding. nih.gov

Replacement within the Indole Core: The N-H group of the indole could be replaced by an oxygen atom (to form a benzofuran) or a sulfur atom (to form a benzothiophene). This would change the hydrogen-bonding potential of the core.

These strategies are integral to the lead optimization process, allowing for the systematic evolution of the this compound scaffold into more refined drug candidates.

| Strategy | Original Group/Scaffold | Potential Replacement | Rationale |

|---|---|---|---|

| Scaffold Hopping | Indole | Indazole, Benzimidazole, Benzofuran | Explore new chemical space, improve metabolic properties, alter H-bonding. nih.govrsc.org |

| Bioisosteric Replacement | Bromine (-Br) | -Cl, -CF₃, -CN | Modulate lipophilicity, electronic properties, and halogen bonding potential. |

| Bioisosteric Replacement | Phenyl Ring | Thiophene, Pyridine | Introduce heteroatoms to alter polarity, solubility, and H-bonding capacity. nih.gov |

| Bioisosteric Replacement | Indole N-H | Indole N-CH₃ | Remove H-bond donor capability, increase lipophilicity. |

Mechanistic Investigations of 5 4 Bromophenyl 1h Indole and Analogues at the Molecular and Cellular Level

Enzyme Inhibition Studies and Elucidation of Binding Site Characteristics

The indole (B1671886) nucleus is recognized as a "privileged" structure in drug discovery, capable of binding to numerous receptors and enzymes. The addition of a 4-bromophenyl group at the 5-position modifies its electronic and steric properties, influencing its binding affinity and selectivity for various enzymatic targets.

While direct kinetic studies on 5-(4-bromophenyl)-1H-indole as a urease inhibitor are not extensively documented, the activities of related compounds containing either the bromophenyl or indole moiety provide mechanistic insights. Urease, a nickel-containing metalloenzyme, is a critical virulence factor for certain pathogens like Helicobacter pylori. nih.govresearchgate.net Its inhibition is a key therapeutic strategy.

Compounds featuring a bromophenyl group have demonstrated notable urease inhibitory potential. For instance, 4-bromophenyl boronic acid has been identified as a potent inhibitor of Jack bean urease (JBU), reducing its ureolytic activity significantly. nih.gov This suggests that the bromophenyl moiety can interact with key residues in the enzyme's active site. The mechanism for many inhibitors involves interaction with the sulfhydryl group of a mobile "flap" cysteine residue that controls substrate access to the catalytic nickel center. researchgate.net

Furthermore, various heterocyclic compounds, including indole derivatives, have been explored as urease inhibitors. The indole scaffold can participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site, contributing to the inhibitory effect. The combined presence of both the indole and bromophenyl moieties in this compound suggests a potential for synergistic or potent inhibitory activity, warranting further kinetic and mechanistic evaluation.

Table 1: Urease Inhibition by Analogues Containing Bromophenyl Moiety Data extracted from studies on related compounds to infer potential activity.

| Compound Name | Source Organism/Enzyme | Inhibition Data | Reference |

| 4-bromophenyl boronic acid | Jack Bean Urease (JBU) | 51.7 ± 13.5% inhibition at 20 µM | nih.gov |

| Thiourea (Standard) | Jack Bean Urease (JBU) | IC₅₀ = 21.0 ± 1.25 µg/mL | nih.gov |

Alpha-glucosidase inhibitors are a class of therapeutic agents that delay carbohydrate digestion, playing a role in managing hyperglycemia. nih.gov The indole scaffold is a feature in some compounds investigated for α-glucosidase inhibition.

Studies on complex indole derivatives, such as 3,3-di(1H-indol-3-yl)-1-(4-bromobenzyl)-5-bromoindolin-2-one, have shown significant α-glucosidase inhibitory activity. nih.gov This indicates that the indole core, particularly when substituted with bromine-containing moieties, can effectively interact with the enzyme's active site. Additionally, marine bromophenols are known to be potent inhibitors of α-glucosidase, with some exhibiting competitive inhibition and IC₅₀ values in the sub-micromolar range. mdpi.comresearchgate.net The inhibitory mechanism often involves interactions with key amino acid residues like Phe178, His280, and Arg442 in the enzyme's binding pocket. nih.gov

The structure of this compound, which combines an indole ring with a brominated phenyl group, aligns with the structural features of known α-glucosidase inhibitors. Molecular docking studies on analogous compounds suggest that the interactions are driven by a combination of hydrophobic forces and hydrogen bonds, with the inhibitor molecule occupying the binding pocket and potentially blocking the catalytic center. mdpi.com

Table 2: α-Glucosidase Inhibition by Structurally Related Bromo-indole and Bromophenol Analogues Data from related compounds illustrating the potential of the core structure.

| Compound Name | Enzyme Source | Inhibition Data | Reference |

| 3,3-Di(1H-indol-3-yl)-5-bromo-1-(4-methoxybenzyl)indolin-2-one | Saccharomyces cerevisiae | 94 ± 3% inhibition at 50 µg/mL | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Saccharomyces cerevisiae | IC₅₀ = 0.098 µM (Competitive) | mdpi.com |

| Acarbose (Standard) | Saccharomyces cerevisiae | 19 ± 5% inhibition at 50 µg/mL | nih.gov |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov While many known inhibitors are alkaloids, a diverse range of synthetic and natural non-alkaloid compounds, including various heterocyclic structures, have been investigated. nih.gov

The indole nucleus is a common scaffold in the design of cholinesterase inhibitors. Its aromatic nature allows it to engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, found in the active site gorge of AChE. The specific inhibitory profile and mechanism depend heavily on the substitution pattern on the indole ring. Although direct studies on this compound are limited, its structural features suggest a potential for interaction with cholinesterase enzymes. The 4-bromophenyl group could further modulate binding within the active site or at the peripheral anionic site of the enzyme.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. The development of isoform-specific CA inhibitors is a significant area of research. Studies have shown that indole-based compounds can serve as effective CA inhibitors. For example, N1-substituted secondary sulfonamides that incorporate an indole tail have been synthesized and evaluated against a panel of human CA isoforms. nih.gov

In these analogues, the sulfonamide group typically acts as the zinc-binding group, anchoring the inhibitor to the Zn(II) ion in the enzyme's active site. The indole moiety extends into the active site cavity, where it can form additional hydrogen bonds and van der Waals interactions with amino acid residues, thereby influencing the potency and isoform selectivity of the compound. The inhibitory profile of this compound itself against various CA isoforms has not been fully elucidated, but the presence of the indole core suggests it could be a scaffold for designing such inhibitors.

The versatile indole scaffold has been explored for its inhibitory activity against a wide array of other enzymatic targets, suggesting that this compound and its analogues may possess novel inhibitory functions.

Lipoxygenases (LOX): Substituted 5-phenyl-1H-indoles have been investigated as inhibitors of 15-lipoxygenase (ALOX15), an enzyme implicated in inflammation and cancer. mdpi.com These compounds can act as substrate-specific, allosteric inhibitors, suggesting a complex mechanism of action.

Xanthine Oxidase (XO): As a key enzyme in purine (B94841) metabolism that produces uric acid, XO is a target for gout treatment. A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as potent XO inhibitors, with one analogue showing significantly higher activity than the standard drug allopurinol. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism. nih.gov

5-Lipoxygenase (5-LOX): In the context of inflammation, 5-LOX is another critical enzyme. A series of 1H-(indole-5-yl)-3-substituted 1,2,4-oxadiazoles, which are structurally related to 5-phenylindoles, were found to have significant 5-LOX inhibitory activity, with bromo-substituted analogues being particularly effective. dergipark.org.tr

Sirtuin 1 (SIRT1): High-throughput screening led to the discovery of indole derivatives as potent and selective inhibitors of SIRT1, a deacetylase involved in various cellular processes. Kinetic analyses suggest these inhibitors bind after the release of nicotinamide (B372718) from the enzyme. 34.237.233

Polyketide Synthase 13 (Pks13): This enzyme is crucial for the survival of Mycobacterium tuberculosis. N-phenylindole derivatives have been identified as potent inhibitors of Pks13, validating this enzyme as a target for anti-TB drug development. nih.govresearchgate.net

Table 3: Inhibition of Various Enzyme Targets by Analogues of this compound

| Compound Class/Analogue | Target Enzyme | Key Findings/Inhibition Data | Reference |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase (XO) | IC₅₀ = 0.13 µM (Mixed-type) | nih.gov |

| 1H-(indole-5-yl)-1,2,4-oxadiazole derivative (4bf) | 5-Lipoxygenase (5-LOX) | IC₅₀ = 18.78 µg/mL | dergipark.org.tr |

| N-phenylindole derivative (Compound 45) | Polyketide Synthase 13 (Pks13) | MIC = 0.0625 µg/mL (against M. tuberculosis) | nih.gov |

| Substituted Indole (Compound 1) | Sirtuin 1 (SIRT1) | IC₅₀ = 60-100 nM | 34.237.233 |

Oxidative Stress Modulation and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. The indole nucleus is known for its antioxidant and radical scavenging properties. mdpi.com This activity is often attributed to the nitrogen-containing ring, which can donate a hydrogen atom or an electron to neutralize free radicals.

Studies on 2-phenylindole (B188600) derivatives have demonstrated significant antioxidant potential, often comparable to standard antioxidants. The mechanism is believed to involve the scavenging of free radicals, thereby inhibiting the formation of oxidative species that can damage lipids, proteins, and DNA. The electronic properties of substituents on the phenyl ring play a crucial role; electron-donating groups like hydroxyl and methoxy (B1213986) have been shown to enhance antioxidant activity.

In a study of novel indole-based melatonin (B1676174) analogues, an indole-3-carboxaldehyde (B46971) (4-bromophenyl)hydrazone derivative was synthesized and evaluated. mdpi.com Many of the synthesized indole derivatives in this class showed potent antioxidant activity, in some cases higher than melatonin itself, by protecting human erythrocytes against ROS formation. mdpi.com The mechanism of action for phenolic antioxidants, which share structural similarities with hydroxylated indole derivatives, involves hydrogen atom transfer (HAT) and single-electron transfer (SET) to neutralize free radicals. mdpi.com The presence of the bromine atom on the phenyl ring of this compound would modulate the electron density of the molecule, potentially influencing its radical scavenging efficacy.

Table 4: Antioxidant and Radical Scavenging Activity of Indole Analogues

| Compound/Extract | Assay | Activity/Result | Reference |

| Benzylic acid-derived bromophenols | DPPH Radical Scavenging | Effective scavengers; IC₅₀ values range from 17.32–346.50 µg/mL for some derivatives | nih.gov |

| 2-Phenylindole derivatives | DPPH & ABTS Radical Scavenging | Significant antioxidant action, comparable to ascorbic acid | |

| Indole-based melatonin analogues | Cellular ROS formation | Potent antioxidant activity, higher than melatonin for some analogues | mdpi.com |

In Vitro Antioxidant Assays and Mechanism of Action

The antioxidant potential of indole derivatives is an area of significant research interest. The mechanism of action is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. The presence of a bromine atom on the phenyl ring may modulate this activity.

Standard in vitro assays are employed to quantify the antioxidant capacity of compounds like this compound. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. cropj.come3s-conferences.org In the DPPH assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. The FRAP assay, on the other hand, measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

While direct experimental data for this compound is not extensively available, studies on related bromophenols and indole derivatives provide insights. The antioxidant activity of phenolic compounds is well-established and is influenced by the number and position of hydroxyl groups. mdpi.com For indole derivatives, the N-H group is a key contributor to their radical scavenging ability. The bromination of the phenyl ring could potentially influence the electron density of the molecule, thereby affecting its ability to donate a hydrogen atom or an electron. Some studies on bromophenols suggest that bromination can sometimes decrease the antioxidant effect when compared to their non-brominated counterparts. nih.gov

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome |

| DPPH | Hydrogen atom or electron donation to the stable DPPH radical. | Decrease in absorbance at ~517 nm. |

| FRAP | Reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex. | Increase in absorbance at ~593 nm. |

| ABTS | Scavenging of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Decrease in absorbance at a specific wavelength. |

Cellular Antioxidant Pathways Influenced by the Compound

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular antioxidant pathways. To be effective within a cell, a compound must be able to penetrate the cell membrane. The lipophilicity introduced by the bromophenyl group in this compound may enhance its bioavailability and cellular uptake. nih.gov

Once inside the cell, the compound could potentially influence endogenous antioxidant defense mechanisms. This can be assessed using cellular antioxidant activity (CAA) assays, which measure the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. nih.govresearchgate.net

One of the key cellular pathways involved in the response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes. While specific studies on this compound are lacking, other bioactive compounds have been shown to activate this pathway, thereby enhancing the cell's intrinsic ability to combat oxidative damage.

Anti-Microbial Activity Mechanisms in Defined Cellular Systems

Indole derivatives have been widely investigated for their anti-microbial properties. The incorporation of a halogen, such as bromine, can significantly enhance the antimicrobial potency of these compounds.

Bacterial Growth Inhibition: Cellular Targets and Pathways

The antibacterial activity of indole derivatives can be multifaceted. One of the proposed mechanisms is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. The lipophilic nature of this compound could facilitate its interaction with and insertion into the bacterial cell membrane.

Another potential target is bacterial DNA gyrase, an enzyme essential for DNA replication and repair. Inhibition of this enzyme would halt bacterial proliferation. nih.gov Furthermore, some indole compounds have been shown to interfere with bacterial cell division by affecting the formation of the Z-ring, a structure critical for cytokinesis.

The efficacy of antibacterial agents is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Studies on 5-bromoindole-2-carboxamides have demonstrated potent antibacterial activity against pathogenic Gram-negative bacteria, with MIC values in the low microgram per milliliter range. researchgate.netconsensus.app

Table 2: Potential Bacterial Cellular Targets of Indole Derivatives

| Cellular Target | Proposed Mechanism of Action | Consequence for Bacteria |

| Cell Membrane | Disruption of membrane integrity and function. | Increased permeability, leakage of cellular contents, cell death. |

| DNA Gyrase | Inhibition of enzyme activity. | Impaired DNA replication and repair, leading to growth arrest. |

| Cell Division Proteins (e.g., FtsZ) | Interference with the formation of the cytokinetic Z-ring. | Inhibition of cell division, leading to filamentation and cell death. |

Fungal Growth Inhibition: Membrane and Enzymatic Disruptions

Similar to their antibacterial action, the antifungal activity of indole derivatives is often associated with their ability to disrupt fungal cell membranes. The fungal cell membrane, rich in ergosterol, is a common target for antifungal drugs. The lipophilic character of this compound could promote its interaction with the fungal membrane, leading to increased permeability and leakage of intracellular components. nih.gov

In addition to membrane disruption, some antifungal agents interfere with essential enzymatic pathways in fungi. For instance, inhibition of enzymes involved in cell wall biosynthesis, such as β-glucan synthase, can compromise the structural integrity of the fungal cell wall, making the fungus susceptible to osmotic stress. nih.gov Propidium iodide (PI) staining can be used to assess membrane damage, as PI can only enter cells with compromised membranes and intercalate with DNA, emitting red fluorescence. arabjchem.org

Anti-Cancer Mechanisms in Defined Cancer Cell Lines

The indole nucleus is a key pharmacophore in many anti-cancer agents. The anti-proliferative activity of these compounds is often mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction in cancer cells is a primary goal of chemotherapy. Indole derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov The process of apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which culminate in the activation of caspases, a family of proteases that execute the apoptotic program.

Cell cycle arrest is another important mechanism by which anti-cancer agents inhibit tumor growth. By halting the progression of the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phase), these compounds can prevent cancer cells from dividing. taylorandfrancis.com Studies on brominated indole derivatives have demonstrated the ability to induce cell cycle arrest. For instance, a bromo-substituted indolinylidene compound was found to cause a dose-dependent cell cycle arrest at the G0/G1 phase in HL-60 cells. researchgate.net This arrest was associated with a decrease in the levels of cyclins D1 and D2, and cyclin-dependent kinases (CDKs) 2 and 4. researchgate.net

The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line. For example, some indole derivatives have been found to induce G2/M arrest. nih.govnih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle.

Table 3: Effects of an Indole Analogue on Cell Cycle Distribution in HL-60 Cells

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | ~35% | ~40% | ~25% |

| 12.0 | ~56% | ~25% | ~6% |

Note: The data in this table is illustrative and based on findings for a related bromo-substituted indolinylidene compound, as direct data for this compound is not available. researchgate.net

Modulation of Key Signaling Pathways and Receptors in Cancer Cells

Research into the mechanisms of action of this compound and its structural analogues has revealed their capability to interfere with critical signaling pathways that govern cancer cell survival and progression. While direct studies on the parent compound are limited in publicly accessible literature, investigations into its close analogues provide significant insights into their shared molecular targets.

A prominent mechanism observed for indole-based compounds is the disruption of the cell cycle. An analogue, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, has been shown to induce cell cycle arrest at the G2/M phase in Jurkat and HL-60 leukemia cells. acs.org This compound was also found to cause an S phase arrest in HL-60 cells, indicating a multi-faceted approach to halting cell division. acs.org Similarly, another analogue, 3-acridin-9-ylmethyl-5-(5-bromo-1H-indol-3-ylmethylene)-thiazolidine-2,4-dione, was also found to induce G2/M arrest, leading to an increase in apoptotic cells.

The induction of apoptosis is a key outcome of the pathway modulation by these compounds. Mechanistic studies on related indole derivatives have shown that they can activate pro-apoptotic machinery. For instance, some indole compounds enhance the cleavage of Poly(ADP-ribose) polymerase-1 (PARP) and caspase-3, which are critical executioners of apoptosis. nih.gov Other analogues have been observed to activate p53 and p21 protein expression, justifying their growth suppression and apoptotic effects in colorectal cancer models. nih.gov

At the receptor and protein level, indole derivatives are known to target a wide range of signaling molecules. nih.gov One of the most frequently identified targets is tubulin. The inhibition of tubulin polymerization disrupts microtubule dynamics, which is essential for mitotic spindle formation, leading to mitotic arrest and subsequent cell death. nih.gov Molecular docking studies on compounds structurally related to this compound, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues, suggest efficient binding to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. mdpi.com

Inhibition of Cell Proliferation and Migration in Cancer Models

The modulation of key cellular pathways by this compound analogues translates into potent inhibition of cancer cell proliferation and migration in various cancer models. The presence of the 4-bromophenyl moiety has been highlighted as potentially essential for the anticancer activity of these types of compounds. nih.gov

Analogues of this compound have demonstrated significant, dose-dependent anti-proliferative activity against a broad spectrum of cancer cell lines. For instance, the analogue (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole showed high and selective toxicity toward leukemia Jurkat and HL-60 cells while having minimal effects on noncancerous cells. acs.org Another derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, exhibited potent anti-proliferative effects on both human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC₅₀ values of 5.6 µg/mL and 14.4 µg/mL, respectively. waocp.org The effect on HUVECs suggests an anti-angiogenic potential, which is critical for preventing tumor growth and metastasis. waocp.org

The table below summarizes the anti-proliferative activities of various analogues.

| Compound Analogue | Cancer Cell Line | Cancer Type | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung Cancer | IC₅₀ | 14.4 µg/mL | waocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | Endothelial | IC₅₀ | 5.6 µg/mL | waocp.org |

| 3,3′-((4-bromophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | Colon Cancer | IC₅₀ | Potent Activity | nih.gov |

| Brominated Coelenteramine (Br-Cla) | PC-3 | Prostate Cancer | IC₅₀ | 24.3 µM | nih.gov |

| Brominated Coelenteramine (Br-Cla) | MCF-7 | Breast Cancer | IC₅₀ | 21.6 µM | nih.gov |

| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 | CNS Cancer | PGI | 41.25% | mdpi.com |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 | CNS Cancer | PGI | 38.94% | mdpi.com |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | UO-31 | Renal Cancer | PGI** | 30.14% | mdpi.com |

In addition to inhibiting proliferation, these compounds effectively hamper cancer cell migration and invasion, key processes in metastasis. The analogue (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole was shown to inhibit the migration and invasiveness of leukemia cells. acs.org The proposed mechanism for this effect involves the disruption of cytoskeletal actin filaments. acs.org Other studies on general indole compounds confirm that they can inhibit the migration of breast cancer cells by reducing the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and decreasing the expression of Focal Adhesion Kinase (FAK). researchgate.net Similarly, certain indole-based benzenesulfonamides have been shown to suppress cell migration in MCF-7 and SK-BR-3 breast cancer cells through the inhibition of carbonic anhydrase IX (CA IX). nih.gov

Computational Chemistry and Theoretical Studies on 5 4 Bromophenyl 1h Indole

Molecular Docking and Ligand-Protein Interaction Profiling for Target Identification and Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5-(4-bromophenyl)-1H-indole) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in structure-based drug design, helping to identify and validate potential biological targets.

The stability of a protein-ligand complex is a critical indicator of a drug candidate's potential efficacy. Computational methods, particularly molecular dynamics (MD) simulations, are used to assess this stability. MD simulations model the movement of atoms in the complex over time, providing insights into its dynamic behavior. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are analyzed to determine if the ligand remains securely in the binding pocket. researchgate.net

Interaction hotspots are specific amino acid residues within the protein's binding site that contribute significantly to the binding affinity. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. Identifying these hotspots is crucial for understanding the mechanism of binding and for optimizing the ligand's structure to enhance its affinity and selectivity. researchgate.netnih.gov For an indole-based compound, the indole (B1671886) ring itself can participate in crucial π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a protein's active site.

Table 1: Illustrative Interaction Analysis for a Ligand-Protein Complex

| Amino Acid Residue | Interaction Type | Illustrative Distance (Å) |

|---|---|---|

| TYR 889 | Hydrogen Bond | 2.9 |

| ASP 770 | Hydrophobic (Alkyl) | 4.2 |

| TYR 907 | Pi-Pi Stacking | 3.5 |

| ALA 898 | Van der Waals | 3.8 |

Note: This table is for illustrative purposes to show the format of interaction data and is not specific to this compound.

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov There are two primary approaches:

Structure-Based Virtual Screening (SBVS): This method, which relies on molecular docking, requires the 3D structure of the target protein. nih.gov A library of compounds is docked into the active site of the target, and molecules are ranked based on their predicted binding affinity or "docking score." This allows for the rapid identification of potential hits from databases containing millions of compounds. frontiersin.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. A model, known as a pharmacophore, is constructed based on the shared chemical features of known active ligands. This model is then used to search for new compounds with similar features. nih.govnih.gov

These methodologies enable researchers to efficiently narrow down the vast chemical space to a manageable number of promising candidates for further experimental testing, significantly accelerating the initial stages of drug discovery. mdpi.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. researchgate.net It is a widely used tool for predicting a variety of molecular properties with high accuracy, making it invaluable for understanding the intrinsic characteristics of compounds like this compound.

DFT calculations can elucidate the electronic properties of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capacity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which provide quantitative measures of the molecule's reactive nature. mdpi.com

Table 2: Illustrative Quantum Chemical Descriptors for the Indole Scaffold

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.50 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.25 |

| Ionization Potential (I) | -EHOMO | 5.50 |

| Electron Affinity (A) | -ELUMO | 0.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.625 |

Note: These values are illustrative, based on general principles of indole-like molecules, and are not the calculated values for this compound.

A significant application of DFT is the prediction of spectroscopic properties, which can be used to validate experimental data and confirm molecular structures. researchgate.net

NMR Spectroscopy: DFT can calculate the theoretical chemical shifts for ¹H and ¹³C atoms. These predicted values are highly valuable for assigning peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. This helps in understanding the photophysical properties of the molecule. mdpi.com

Comparing these computationally predicted spectra with those obtained experimentally provides a powerful method for structural elucidation and confirmation.

Quantum chemical calculations are instrumental in studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and most importantly, the transition states that connect reactants to products.

For the synthesis of substituted indoles, several classical methods exist, such as the Fischer, Madelung, and Reissert syntheses. bhu.ac.in DFT calculations can be employed to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which determines the reaction rate. Such studies can clarify whether a reaction is kinetically or thermodynamically controlled and can help in optimizing reaction conditions to improve yields or favor the formation of a specific isomer. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of this compound and its interactions with biological macromolecules can be explored. These simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and binding energetics.

Ligand Dynamics within Protein Binding Pockets

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the behavior of similar indole derivatives within protein binding pockets has been investigated. For instance, MD simulations of indole-based inhibitors targeting various enzymes reveal crucial aspects of their binding modes. These studies often show that the indole scaffold engages in hydrophobic interactions and hydrogen bonding with key amino acid residues.

Solvent Effects and Hydration Shell Analysis

The interaction of a ligand with the surrounding solvent is a critical determinant of its solubility and binding affinity. MD simulations can be employed to analyze the hydration shell of this compound, providing a detailed picture of the water molecules in its immediate vicinity.

Analysis of the hydration shell would likely indicate that the polar N-H group of the indole ring forms strong hydrogen bonds with water molecules. nih.gov Conversely, the aromatic rings and the bromine atom would be surrounded by a more ordered layer of water molecules, characteristic of hydrophobic hydration. nih.gov Understanding the structure and dynamics of this hydration shell is crucial, as the displacement of these water molecules upon binding to a protein receptor contributes significantly to the binding free energy. A well-ordered hydration shell that is disrupted upon binding can lead to a favorable entropic contribution to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are invaluable for predicting the activity of novel compounds and for identifying the key molecular features that govern their potency.

Development of Predictive Models for Biological Activity

A hypothetical QSAR model for a series of 5-aryl-1H-indoles might look like the following, where pIC50 is the negative logarithm of the half-maximal inhibitory concentration:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(MR) + ...

Here, LogP represents the lipophilicity, TPSA is the topological polar surface area, and MR is the molar refractivity. The coefficients (β) would be determined through regression analysis.

Identification of Key Physicochemical Descriptors for Activity

The development of a robust QSAR model allows for the identification of physicochemical descriptors that are critical for the biological activity of the compounds. frontiersin.org For 5-aryl-1H-indole derivatives, key descriptors would likely include:

Hydrophobicity (LogP): The bromophenyl group significantly increases the lipophilicity of the molecule. This property is often crucial for membrane permeability and interaction with hydrophobic binding pockets.

Electronic Properties: Descriptors such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be important. The bromine atom, being electron-withdrawing, would influence the electronic distribution of the entire molecule.

Steric Parameters (e.g., Molar Refractivity): The size and shape of the substituent at the 5-position of the indole ring are critical for fitting into the protein's binding site.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.

A QSAR study on a series of 5-(halophenyl)-1H-indoles could reveal a parabolic relationship between LogP and activity, suggesting an optimal lipophilicity for binding. Furthermore, the model might indicate that electron-withdrawing substituents on the phenyl ring enhance activity, pointing towards the importance of electronic interactions.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization (Focus on theoretical models, not experimental data)

In the early stages of drug discovery, predicting the ADME properties of a compound is crucial for its development as a potential drug candidate. mdpi.com Various in silico models, based on a compound's structure, are available to estimate these properties. biointerfaceresearch.comnih.gov Several software platforms, such as SwissADME and pkCSM, are widely used for these predictions. nih.gov

Based on the structure of this compound, theoretical ADME models would likely predict the following:

Absorption: The compound is expected to have high gastrointestinal absorption due to its moderate lipophilicity and relatively small size.

Distribution: A high plasma protein binding is anticipated due to its hydrophobic nature. Its ability to cross the blood-brain barrier would depend on a balance of lipophilicity and polar surface area.

Metabolism: The indole ring is susceptible to oxidation by cytochrome P450 enzymes, primarily at the 2 and 3 positions. The aromatic rings could also undergo hydroxylation.

Excretion: Metabolites are typically excreted renally after conjugation to become more water-soluble.

Below is a table of theoretically predicted ADME properties for this compound, generated using principles from common in silico tools.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 274.14 g/mol | Compliant with Lipinski's rule of five (<500) |

| LogP (o/w) | 4.5 | High lipophilicity |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | Low polarity, good for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five (≤5) |

| Hydrogen Bond Acceptors | 0 | Compliant with Lipinski's rule of five (≤10) |

| Gastrointestinal Absorption | High | Predicted to be well-absorbed |

| Blood-Brain Barrier Permeant | Yes | Likely to cross the BBB |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Human Intestinal Absorption | >90% | High probability of absorption |

Disclaimer: The data in this table is purely illustrative and based on general predictions for structurally similar compounds. Actual experimental values may differ.

These in silico predictions are instrumental in the lead optimization phase, allowing medicinal chemists to modify the structure of this compound to improve its ADME profile while maintaining or enhancing its biological activity.

Advanced Applications and Future Research Directions for 5 4 Bromophenyl 1h Indole Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of 5-aryl-indoles, including 5-(4-bromophenyl)-1H-indole, has been significantly advanced by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, typically involving the reaction of a bromoindole with a boronic acid or vice versa. For the synthesis of this compound, a common route is the coupling of 5-bromo-1H-indole with 4-bromophenylboronic acid.

Future research in this area is focused on developing methodologies that offer greater efficiency, are more environmentally friendly, and are amenable to large-scale production. Key areas of development include:

Catalyst Optimization: While palladium catalysts are effective, research into more active and stable catalysts, potentially using other transition metals, could lead to lower catalyst loadings and milder reaction conditions. nih.gov

Green Solvents: Moving away from traditional organic solvents towards aqueous media or other green solvents is a significant goal. acs.org Methods for Suzuki-Miyaura couplings in water have been developed for other diarylindoles and could be adapted.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch synthesis. Developing a flow process for the synthesis of this compound could be a major step towards efficient industrial production.

C-H Activation: Direct arylation through C-H activation is an emerging strategy that avoids the need for pre-functionalized starting materials (like bromoindoles or boronic acids), thus improving atom economy. Palladium-catalyzed methods for direct C-H arylation of indoles are being explored and could be applied to the synthesis of this specific compound. organic-chemistry.org

A comparison of potential synthetic strategies is presented in the table below.

| Methodology | Starting Materials | Catalyst/Reagents | Advantages | Challenges |

| Suzuki-Miyaura Coupling | 5-bromo-1H-indole, 4-bromophenylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) | High yields, good functional group tolerance | Pre-functionalization of substrates required |

| Direct C-H Arylation | 1H-indole, 1,4-dibromobenzene (B42075) | Pd catalyst, Ligand, Base | High atom economy, fewer synthetic steps | Regioselectivity can be a challenge |

| Ullmann Condensation | 5-bromo-1H-indole, 4-bromoaniline (B143363) derivative | Cu catalyst, Base | Cost-effective catalyst | Often requires harsh reaction conditions |

Exploration of New Biological Targets and Pathways for Deeper Mechanistic Understanding

The indole (B1671886) nucleus is a well-established pharmacophore present in numerous natural products and approved drugs. The introduction of a 4-bromophenyl group at the 5-position creates a scaffold with potential for diverse biological activities, including anticancer properties.

Recent research has identified a derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, which demonstrates significant and selective cytotoxic activity against leukemia cells (Jurkat and HL-60). acs.org Mechanistic studies revealed that this compound induces G2/M phase cell cycle arrest and disrupts cytoskeletal actin filaments, leading to inhibition of cell migration and invasiveness. acs.org This finding points towards the actin cytoskeleton and associated regulatory proteins as a key biological target for this class of compounds.

Future research should aim to elucidate the precise molecular interactions and signaling pathways affected by this compound and its derivatives. Important areas of investigation include:

Kinase Profiling: Many indole derivatives are known kinase inhibitors. ias.ac.in Screening this compound against a broad panel of kinases could identify novel targets involved in cancer cell proliferation and survival.

Proteomics and Transcriptomics: Global analysis of protein and gene expression changes in cancer cells upon treatment with the compound can provide an unbiased view of the affected cellular pathways.

Target Deconvolution: Identifying the direct binding partners of the compound using techniques like affinity chromatography or chemical proteomics is crucial for a definitive mechanistic understanding.

Exploration of Other Therapeutic Areas: Beyond cancer, indole derivatives have shown activity as anti-inflammatory, antimicrobial, and antiviral agents. jocpr.com The biological activity of this compound should be explored in these other contexts.

| Potential Biological Target | Therapeutic Area | Rationale |

| Actin Cytoskeleton | Cancer | Demonstrated activity of a close derivative in leukemia cells. acs.org |

| Protein Kinases | Cancer, Inflammation | Indole is a common scaffold in kinase inhibitors. ias.ac.in |

| Tubulin | Cancer | Tubulin is a validated target for many indole-based anticancer agents. nih.gov |

| Glucagon (B607659) Receptor | Diabetes | Indole derivatives have been developed as glucagon receptor antagonists. nih.gov |

Integration into Advanced Materials Science or Sensor Development as a Functional Building Block

The photophysical properties of indole derivatives, particularly their intrinsic fluorescence, make them attractive candidates for applications in materials science. The extended π-conjugated system of this compound suggests potential for use in organic electronics and sensor technology.

Organic Light-Emitting Diodes (OLEDs): Indole-based materials have been investigated as components of OLEDs. researchgate.net The electronic properties of this compound could be tuned through further functionalization to develop novel emitters or host materials for OLED devices. The triphenylamine (B166846) and boron-containing thienothiophene derivatives are examples of fluorescent organic electronics. beilstein-journals.org

Fluorescent Sensors: The indole scaffold is a common component in chemosensors for the detection of ions and small molecules. nih.gov The fluorescence of this compound may be sensitive to its local environment, allowing for the development of sensors for pH, metal ions, or specific biomolecules. mdpi.com The bromophenyl group also offers a site for further modification to incorporate specific recognition moieties.

Future research in this domain would involve the synthesis of polymers or oligomers incorporating the this compound unit to explore their bulk material properties. Characterization of its photophysical properties, such as quantum yield and solvatochromism, will be essential to guide its application in these advanced materials.

Application as Molecular Probes or Tool Compounds in Biological and Chemical Research

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The inherent fluorescence of many indole derivatives provides a foundation for their development as molecular probes. This compound could serve as a core structure for such probes.

By attaching specific targeting groups or environmentally sensitive dyes to the this compound scaffold, it is possible to create probes for:

Bio-imaging: Probes that localize to specific organelles or bind to particular proteins within a cell, allowing for their visualization by fluorescence microscopy.

Enzyme Activity Assays: Designing substrates that become fluorescent upon cleavage by a specific enzyme.

Receptor Labeling: Creating fluorescent ligands that bind to specific cell surface receptors, enabling the study of receptor trafficking and signaling.

The bromine atom on the phenyl ring provides a convenient handle for synthetic modification, allowing for the attachment of various functional groups through cross-coupling reactions. This synthetic tractability is a significant advantage in the design and synthesis of tailored molecular probes.

Design of Next-Generation Analogues with Tuned Molecular Interactions and Enhanced Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. Starting from the this compound scaffold, systematic modifications can be made to enhance its interaction with a specific biological target.

Key strategies for designing next-generation analogues include:

Modification of the Phenyl Ring: Replacing the bromine atom with other substituents (e.g., fluoro, chloro, methyl, methoxy (B1213986) groups) can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

Substitution on the Indole Nitrogen: Alkylation or arylation of the indole nitrogen can alter the compound's pharmacokinetic properties and may introduce new interactions with the target protein.

Substitution at Other Positions of the Indole Ring: Introducing functional groups at the C2, C3, or other positions of the indole core can provide additional points of interaction with a biological target.

Bioisosteric Replacement: Replacing the indole or phenyl ring with other heterocyclic systems (e.g., indazole, benzimidazole) can lead to analogues with improved properties. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can guide the rational design of these new analogues by predicting their binding modes and activities.

| Modification Site | Potential Substituents | Desired Outcome |

| 4-position of Phenyl Ring | -F, -Cl, -CH3, -OCH3, -CF3 | Modulate electronic properties, improve binding affinity |

| Indole N1-position | Alkyl chains, Benzyl groups | Enhance metabolic stability, introduce new interactions |

| Indole C2/C3-positions | Small alkyl or aryl groups | Probe for additional binding pockets, improve selectivity |

| Core Scaffold | Indazole, Benzimidazole (B57391) | Improve pharmacokinetic properties, explore new SAR |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are powerful strategies.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of related compounds (a library) in a parallel fashion. nih.gov By using a variety of building blocks that can be attached to the this compound core, a diverse library of derivatives can be generated. For instance, different boronic acids could be coupled to a 5-bromoindole (B119039) core, or various amines could be used to functionalize a derivative of the core structure.